BD-1008
Description
Overview of Sigma Receptors (σ1 and σ2 Subtypes)
The two subtypes of sigma receptors, σ1 and σ2, are genetically and structurally distinct proteins. The σ1 receptor is a 25-kDa protein that acts as a ligand-operated molecular chaperone, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). acs.orgnih.gov It is a highly versatile protein that can translocate within the cell and modulate the function of various other proteins, including ion channels and G-protein coupled receptors. frontiersin.org
In contrast, the σ2 receptor, recently identified as TMEM97 (transmembrane protein 97), is an 18-21 kDa protein also found in the ER membrane. sigmaaldrich.comnih.gov While it shares some pharmacological similarities with the σ1 receptor, it is a distinct entity with its own unique functions. nih.gov High densities of σ2 receptors are found in the liver and kidneys, as well as in various tumor cell lines. sigmaaldrich.com
Importance of Sigma Receptors in Neurobiological and Behavioral Function
Sigma receptors are widely distributed throughout the central nervous system and are implicated in a broad range of neurobiological processes. nih.gov They are known to modulate neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems, which are crucial for mood, cognition, and motor control. dovepress.com
Activation of σ1 receptors has been shown to have neuroprotective effects, potentially by modulating calcium signaling, mitigating oxidative stress, and reducing excitotoxicity. nih.gov Research suggests a role for σ1 receptors in higher-order brain functions such as memory and learning. nih.gov Consequently, these receptors are being investigated as therapeutic targets for conditions like Alzheimer's disease, depression, and schizophrenia. dovepress.com The function of σ2 receptors in the brain is less understood, but they are also being explored as potential targets for neurological and psychiatric disorders. sigmaaldrich.com
Introduction to Sigma Receptor Antagonists as Pharmacological Probes
Sigma receptor antagonists are molecules that bind to sigma receptors and block their activity. These compounds are invaluable tools for researchers to investigate the physiological and pathological roles of sigma receptors. By selectively blocking the function of σ1 or σ2 receptors, scientists can elucidate their specific contributions to cellular processes and disease states.
BD 1008 is a notable example of a selective sigma receptor antagonist. wikipedia.org It has a high affinity for the σ1 receptor and a lower affinity for the σ2 receptor, making it a useful tool for differentiating the functions of these two subtypes. wikipedia.org Studies using BD 1008 and other antagonists have helped to clarify the involvement of sigma receptors in various phenomena, including the behavioral effects of drugs of abuse like cocaine. nih.gov The development of selective antagonists continues to be a crucial aspect of sigma receptor research, paving the way for potential therapeutic applications. researchwithrutgers.com
Detailed Research Findings
BD 1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a well-characterized selective sigma receptor antagonist. wikipedia.org Its pharmacological profile has been extensively studied to understand its interaction with sigma receptors and its potential effects.
Binding Affinity of BD 1008
The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. BD 1008 exhibits a high affinity for the σ1 receptor.
| Receptor Subtype | Binding Affinity (Ki) |
| Sigma-1 (σ1) | 2 ± 1 nM wikipedia.org |
| Sigma-2 (σ2) | 8 nM medchemexpress.com |
As the data indicates, BD 1008 is approximately four times more selective for the σ1 receptor over the σ2 receptor. wikipedia.org
Research Applications of BD 1008
Due to its selectivity, BD 1008 has been instrumental in preclinical research aimed at understanding the role of sigma receptors. For instance, studies have shown that pretreatment with BD 1008 can significantly reduce the toxic behavioral effects of cocaine in animal models. wikipedia.orgnih.gov This suggests that sigma receptors may play a role in the mechanisms of cocaine action and that antagonists like BD 1008 could be explored for their potential in treating cocaine overdose. wikipedia.org Furthermore, research on N-alkyl substituted analogs of BD 1008 has provided further evidence for the role of sigma receptor antagonism in mitigating the adverse effects of cocaine. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGIQUHBAVIOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160639 | |
| Record name | BD 1008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-08-8 | |
| Record name | N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138356-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BD 1008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BD 1008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BD-1008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCY43QE7FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Bd 1008
BD 1008 as a Selective Sigma Receptor Antagonist
BD 1008 functions as an antagonist at sigma receptors, a class of non-opioid receptors widely distributed throughout the central nervous system and peripheral tissues. Its antagonistic properties are particularly notable for their selectivity towards specific sigma receptor subtypes.
Receptor Subtype Selectivity Profile (σ1 vs. σ2)
BD 1008 is recognized as a selective antagonist of the sigma-1 (σ1) receptor nih.govcenmed.comwikipedia.orgabcam.comsigmaaldrich.com. While it exhibits higher affinity for σ1 receptors, it is considered to have moderate affinity for sigma-2 (σ2) receptors sigmaaldrich.com. Some studies describe BD 1008 as displaying approximately 4-fold selectivity for σ1 over σ2 receptors nih.govcenmed.com. However, other research indicates that among tested sigma receptor antagonists, BD 1008 possessed the highest affinity for both σ1 and σ2 receptors, yet was characterized as the least selective among them, albeit still demonstrating higher affinity for σ1 than σ2 Current time information in Lagos, NG..
Quantitative Binding Affinity Studies (Ki Values)
Quantitative binding affinity studies have provided precise Ki values for BD 1008 at sigma receptor subtypes. BD 1008 demonstrates a high binding affinity for the σ1 receptor, with a reported Ki value of 2 nM nih.govabcam.comsigmaaldrich.comtocris.com. For the σ2 receptor, its binding affinity is approximately 8 nM tocris.com. This translates to a selectivity ratio of approximately 4-fold for σ1 over σ2, consistent with its classification as a selective σ1 antagonist cenmed.com.
Table 1: Binding Affinity (Ki) of BD 1008 for Sigma Receptor Subtypes
| Receptor Subtype | Ki Value (nM) | Selectivity (σ1/σ2) | Reference |
| Sigma-1 (σ1) | 2 | 4-fold | nih.govcenmed.comtocris.com |
| Sigma-2 (σ2) | 8 | tocris.com |
Molecular Mechanisms of Sigma Receptor Interaction
The interaction of BD 1008 with sigma receptors involves intricate molecular mechanisms, extending beyond simple competitive binding to include allosteric modulation and specific kinetic profiles.
Allosteric Modulation of Sigma Receptors by BD 1008
Beyond direct binding, BD 1008 has been shown to exert a unique allosteric modulation effect on sigma receptors, leading to alterations in receptor activity through conformational shifts wikipedia.org. This suggests that BD 1008 can influence receptor dynamics through both competitive and non-competitive pathways, indicating a more complex interaction than a purely orthosteric antagonist wikipedia.org.
Kinetic Binding Profiles and Receptor Engagement
The kinetic binding profile of BD 1008 reveals a biphasic mechanism. This involves an initial rapid association phase with the receptor, followed by a slower dissociation phase wikipedia.org. This kinetic characteristic suggests that BD 1008 may achieve prolonged receptor engagement, contributing to its sustained pharmacological effects wikipedia.org.
Interactions with Other Neurotransmitter Systems and Receptor Targets
While primarily known for its sigma receptor antagonism, BD 1008 also exhibits interactions with other neurotransmitter systems and receptor targets, albeit typically at higher concentrations. Notably, BD 1008 has been observed to inhibit N-methyl-D-aspartate (NMDA)-activated membrane current responses tocris.com. In studies using Xenopus oocytes co-expressing NMDA receptor subunits, BD 1008 inhibited responses with IC50 values of 62 µM for NR1a/2A, 18 µM for NR1a/2B, and 120 µM for NR1a/2C, indicating a direct effect on the receptor channel complex tocris.com.
Furthermore, sigma-1 receptors, which BD 1008 targets, are known to modulate several neurotransmitter systems, including glutamatergic, dopaminergic, cholinergic, serotonergic, and noradrenergic systems, often through their influence on NMDA receptors jrasb.comguidetopharmacology.org. BD 1008 has been shown to significantly antagonize the acute effects of the non-selective σ1/2-receptor agonist DTG on dopamine (B1211576) transmission in the nucleus accumbens shell, suggesting an interaction with dopaminergic systems, likely mediated by σ2-receptors Current time information in Lagos, NG.guidetopharmacology.org. However, BD 1008 did not antagonize dopamine stimulation induced by cocaine or the selective σ1-receptor agonist PRE-084 Current time information in Lagos, NG.guidetopharmacology.org. Additionally, BD 1008 has been reported to prevent both the facilitation and inhibition of effects of sigma receptor agonists on NMDA-evoked overflow of [3H]noradrenaline from hippocampal rat slices medicaljournals.se.
Table 2: Interactions of BD 1008 with Other Receptor Targets
| Receptor Target | Type of Interaction | IC50 Value (µM) | Reference |
| NMDA (NR1a/2A) | Inhibition | 62 | tocris.com |
| NMDA (NR1a/2B) | Inhibition | 18 | tocris.com |
| NMDA (NR1a/2C) | Inhibition | 120 | tocris.com |
Dopaminergic System Modulation
While BD 1008 does not directly bind to dopamine receptors or transporters, its antagonism of sigma receptors has demonstrated an indirect influence on the dopaminergic system, particularly in the context of psychostimulant effects. Psychostimulants like cocaine primarily exert their effects by elevating synaptic concentrations of dopamine. nih.gov Research indicates that BD 1008 can significantly attenuate the behavioral toxicity and locomotor stimulatory effects induced by cocaine in animal models. wikipedia.orgapexbt.com For instance, in mice, BD 1008 at a dose of 1 mg/kg inhibited cocaine-induced locomotor activity, increasing the ED50 value for cocaine's effect from 6.50 mg/kg to 11.19 mg/kg. apexbt.com This suggests that sigma receptor antagonism by BD 1008 can modulate the downstream effects of exaggerated dopaminergic activation, even though BD 1008 itself does not directly target dopamine receptors. researchgate.net
Serotonergic System Modulation
Current scientific literature primarily focuses on BD 1008's interactions with sigma receptors and its modulation of NMDA receptors. Direct and specific research findings detailing BD 1008's modulation of the serotonergic system, including its binding to serotonin (B10506) receptors or its impact on serotonin synthesis, release, or reuptake, are not extensively documented in the available studies. The broader serotonergic system is known for its complex neuromodulatory roles in various brain functions, including mood, cognition, and sleep-wake cycles, but the specific influence of BD 1008 on these pathways remains to be thoroughly characterized. elifesciences.orgnih.govnii.ac.jpmightexbio.com
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
BD 1008 has been characterized as an antagonist of N-Methyl-D-Aspartate (NMDA) receptors. iiab.me Detailed research findings demonstrate its ability to inhibit NMDA-activated membrane current responses. In experiments utilizing Xenopus oocytes co-expressing various NMDA receptor subunits, BD 1008 exhibited inhibitory effects with varying potencies across different subunit combinations. The half-maximal inhibitory concentration (IC50) values were determined to be 62 µM for the NR1a/2A subunit combination, 18 µM for NR1a/2B, and 120 µM for NR1a/2C. apexbt.com These inhibitory effects are attributed to direct interactions of BD 1008 with the receptor channel complex. apexbt.com
Table 1: BD 1008's Inhibition of NMDA Receptor Subunits
| NMDA Receptor Subunit Combination | IC50 (µM) |
| NR1a/2A | 62 |
| NR1a/2B | 18 |
| NR1a/2C | 120 |
Preclinical Research on Bd 1008 in Neurological Disorders
Investigations in Neurodegenerative Disease Models
Research into BD 1008's impact on neurodegenerative diseases primarily focuses on its potential neuroprotective mechanisms and its effects in models of Alzheimer's and Parkinson's diseases.
Sigma-1 receptors, which BD 1008 targets, are recognized for their involvement in various physiological processes within the central nervous system, including synaptic plasticity and the regulation of multiple neurotransmitter systems such as neurosteroids, noradrenaline, dopamine (B1211576), serotonin (B10506), acetylcholine, and glutamic acid. nih.gov Activation of σ1 receptors has been shown to elicit potent neuroprotective effects by regulating calcium homeostasis, promoting mitochondrial functions, decreasing endoplasmic reticulum (ER) stress, and reducing inflammatory responses. mdpi.com While BD 1008 acts as an antagonist, its ability to modulate σ1 receptor activity suggests an indirect role in these pathways, potentially influencing the balance of neuroprotective and neurodegenerative processes. Neuroprotection generally involves the preservation of neuronal structure and function from insults caused by cellular injuries or neurodegenerative diseases, often through mechanisms such as inhibiting protein accumulation, reducing oxidative stress, and mitigating neuroinflammation. gsconlinepress.com
Alzheimer's disease (AD) is characterized by progressive memory loss, language deficits, and motor impairments, primarily due to cortical and hippocampal degeneration. Key pathological features include the accumulation of amyloid-beta (Aβ) plaques and tau-derived neurofibrillary tangles. nih.gov BD 1008, as a σ1 receptor antagonist, has been studied in the context of modulating signaling through sigma receptors. While direct detailed findings of BD 1008 in specific Alzheimer's disease models were not extensively detailed in the provided snippets, the involvement of σ1 receptors in AD pathology suggests a potential area of investigation. Transgenic mouse models like 5xFAD, APP3, PDAPP, Tg2576, P301S, and 3xTg-AD are commonly used to study Aβ toxicity and related pathophysiological aspects of AD. mdpi.commdpi.com
Parkinson's disease (PD) is a neurodegenerative disorder marked by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction. wikipedia.org Preclinical research on σ1 receptor ligands in PD has primarily involved agonists, with clinical trials evaluating compounds like ANAVEX2-73. nih.gov While BD 1008 is an antagonist, its interaction with σ1 receptors could still influence PD-related mechanisms. Animal models of PD often involve neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), or genetic models involving alpha-synuclein (B15492655) overexpression. wikipedia.orgnih.govnih.gov These models aim to replicate features like dopaminergic neuron degeneration, alpha-synuclein pathology, and motor deficits. nih.gov
Studies in Models of Neurological Impairment
BD 1008 has also been investigated in models of neurological impairment, particularly those related to learning and memory, and seizure activity.
Sigma receptor ligands, including BD 1008, have been reported to alleviate learning and memory impairments in various pharmacological and pathological rodent models of amnesia. caymanchem.comcaymanchem.comnih.govnih.gov Studies have characterized the pharmacological effect of sigma ligands in models of amnesia induced by repeated exposure to carbon monoxide (CO) gas (a hypoxia-related learning and memory impairment model) and intoxication with trimethyltin (B158744). nih.gov In these models, non-selective σ1/σ2 compounds like BD 1008 (at 3 mg/kg) significantly reversed spontaneous alternation deficits observed after CO exposure or trimethyltin intoxication. nih.gov This suggests a role for BD 1008 in ameliorating cognitive deficits in these contexts.
| Model of Impairment | Inducing Agent | BD 1008 Effect | Reference |
| Hypoxia-related learning and memory impairment | Carbon Monoxide (CO) | Reversed spontaneous alternation deficits | nih.gov |
| Intoxication-induced learning and memory impairment | Trimethyltin | Reversed spontaneous alternation deficits | nih.gov |
BD 1008 has demonstrated anticonvulsant effects in experimental models. Specifically, in experiments involving cocaine-induced seizures, σ1 receptor antagonists, including BD 1008, have exerted anticonvulsant effects. wikipedia.orgnih.gov This highlights the potential of BD 1008 in modulating seizure activity through its interaction with sigma receptors. Sigma-1 receptors have been recognized as a valid target for the treatment of seizure disorders. nih.gov Animal models of epilepsy and seizures utilize pharmacological, electrical, and genetic methods to investigate epileptogenesis and test new treatments. explorationpub.comfrontiersin.org
| Seizure Model | BD 1008 Effect | Reference |
| Cocaine-induced convulsions | Attenuated behavioral toxicity; anticonvulsant effects | wikipedia.orgnih.gov |
Preclinical Research on Bd 1008 in Psychiatric Disorders
Investigations in Anxiety Models
Preclinical investigations into the anxiolytic effects of BD 1008 alone in standard animal models of anxiety, such as the Elevated Plus Maze (EPM) or Light-Dark Box (LDB) tests, have not been extensively reported as demonstrating direct anxiolytic activity. cpn.or.krnih.gov However, the compound's significance in understanding anxiety-related behaviors stems from its potent sigma-1 receptor antagonistic properties.
While direct anxiolytic effects of BD 1008 itself have not been consistently observed when administered alone in some general behavioral studies, its role as a sigma-1 antagonist is crucial for mechanistic investigations. For instance, other sigma-1 receptor antagonists, such as BD 1047, have been utilized to counteract or eliminate the anxiolytic-like effects induced by sigma-1 receptor agonists (e.g., fabomotizole) in models like the EPM test. nih.gov This demonstrates that the sigma-1 receptor system plays a modulating role in anxiety, and its blockade by compounds like BD 1008 can influence the effects of other agents.
Table 1: Role of BD 1008 in Preclinical Anxiety Research
| Study Context | BD 1008 Action | Observed Effect | Implication for Anxiety Research | Source |
| General Sigma Receptor Antagonism | Administered alone | No direct effect reported in some studies | Suggests BD 1008 may not have intrinsic anxiolytic effects when administered alone in all contexts. | [13, previous turn] |
| Modulation of Sigma Receptor Agonist Effects | Antagonism of sigma-1 receptors (e.g., by BD 1047, a related antagonist) | Counteracts anxiolytic effects of sigma-1 agonists (e.g., fabomotizole) in EPM. | Highlights the role of sigma-1 receptors in modulating anxiety-related behaviors; BD 1008 as a tool to probe these interactions. | nih.gov |
Investigations in Depression Models
Similar to anxiety models, direct antidepressant-like effects of BD 1008 when administered alone have not been widely documented in standard preclinical models of depression, such as the Forced Swim Test (FST) or Tail Suspension Test (TST). [13, previous turn] In fact, some studies have indicated that sigma receptor antagonists, including BD 1008, BD 1047, and BD 1063, demonstrated no effect when administered alone in certain experimental paradigms. [13, previous turn]
Despite the absence of direct antidepressant effects, BD 1008 remains a vital compound for investigating the complex involvement of sigma-1 receptors in the pathophysiology of depression. Sigma-1 receptors are implicated in various mechanisms relevant to depression, including the modulation of serotonin (B10506) (5-HT) neurotransmission, dopamine (B1211576) (DA) neurotransmission, and neurotrophic factor expression (e.g., BDNF). [2, 3, 4, 13, 14, previous turn] As a selective sigma-1 antagonist, BD 1008 is instrumental in pharmacological studies designed to delineate the precise contributions of sigma-1 receptor activity to the effects of other antidepressant compounds or to the underlying neurobiology of depressive states.
Table 2: Role of BD 1008 in Preclinical Depression Research
| Study Context | BD 1008 Action | Observed Effect | Implication for Depression Research | Source |
| General Sigma Receptor Antagonism | Administered alone | No direct effect reported in some studies | Indicates BD 1008 may not possess intrinsic antidepressant effects when administered alone in all contexts. | [13, previous turn] |
| Modulation of Neurotransmitter Systems | Antagonism of sigma receptors | Prevented both facilitation and inhibition of sigma receptor agonist effects on noradrenaline release. | Demonstrates BD 1008's utility as a tool to investigate sigma receptor modulation of neurotransmitter systems relevant to mood. | oup.com |
Bd 1008 in Substance Use Disorder Research
Attenuation of Stimulant-Induced Behavioral Effects
Studies have shown that BD 1008 can effectively attenuate various behavioral effects induced by stimulants.
Pretreatment with BD 1008 has been observed to significantly reduce cocaine-induced increases in locomotor activity in animal models. For instance, in Swiss-Webster mice, a dose of 10 mg/kg of BD 1008 administered before cocaine (5-20 mg/kg) significantly decreased the dose-dependent stimulation of locomotor activity produced by cocaine. When administered alone, this dose of BD 1008 had no effect on locomotor activity researchgate.net. Additionally, BD 1008 (1 mg/kg) was found to increase the ED50 for cocaine's locomotor stimulatory effects from 6.50 mg/kg to 11.19 mg/kg glpbio.com. This suggests that sigma receptors are involved in the behavioral effects of cocaine nih.gov.
Table 1: Effects of BD 1008 on Cocaine-Induced Locomotor Activity
| Pretreatment (BD 1008) | Cocaine Dose (mg/kg) | Locomotor Activity (% of Control) | Reference |
| 10 mg/kg | 5-20 | Significantly decreased | researchgate.net |
| 1 mg/kg | ED50 | Increased from 6.50 to 11.19 | glpbio.com |
BD 1008 and its N-alkyl substituted analogs, such as BD 1060 and BD 1067, have demonstrated the ability to attenuate cocaine-induced convulsions and lethality in Swiss Webster mice nih.gov. This protective effect is believed to be mediated through sigma receptor antagonism nih.govnih.gov. In contrast, traditional and novel sigma receptor agonists, like di-o-tolylguanidine and BD 1052, were found to worsen the behavioral toxicity of cocaine nih.gov.
Table 2: Effects of BD 1008 and Analogs on Cocaine-Induced Toxicity
| Compound | Effect on Cocaine-Induced Convulsions and Lethality | Proposed Mechanism | Reference |
| BD 1008 | Attenuated | Sigma receptor antagonism | nih.govnih.gov |
| BD 1060 | Attenuated | Sigma receptor antagonism | nih.gov |
| BD 1067 | Attenuated | Sigma receptor antagonism | nih.gov |
| BD 1052 | Worsened | Sigma receptor agonism | nih.gov |
Interplay with Dopaminergic Neurotransmission in Addiction Models
Dopamine (B1211576) neurotransmission plays a crucial role in the reinforcing effects of drugs of abuse, including cocaine mdpi.comphysiology.org. While cocaine primarily acts at the dopamine transporter, sigma receptors also interact with dopamine systems nih.govmdpi.com. BD 1008 has been shown to suppress dopamine release in the mesolimbic dopamine system biorxiv.org. Research indicates that the stimulation of dopamine by sigma receptor agonists in the nucleus accumbens shell, a brain area involved in the reinforcing effects of cocaine, can be antagonized by BD 1008 nih.govsigmaaldrich.com. This suggests a complex interplay where BD 1008, through its sigma receptor antagonism, can modulate dopaminergic activity relevant to addiction models nih.govnih.govbiorxiv.org.
Impact on Dopamine Release and Uptake
BD 1008 plays a notable role in influencing dopamine neurotransmission, particularly in the mesolimbic dopamine system, a brain region critical for the reinforcing effects of abused drugs. Research indicates that BD 1008 actively suppresses dopamine release in this system. nih.govwikipedia.org
Studies utilizing in vivo microdialysis in the rat nucleus accumbens shell have elucidated specific aspects of BD 1008's impact on dopamine. It has been demonstrated that BD 1008 antagonizes the dopamine-stimulating effects induced by the non-selective sigma-1/2 receptor agonist 1,3-ditolylguanidine (DTG). This antagonism was observed with administration of BD 1008. In contrast, BD 1063, a preferential sigma-1 receptor antagonist, did not exhibit this antagonistic effect on DTG-induced dopamine stimulation. lipidmaps.orgcenmed.comwikipedia.org
Furthermore, the research highlights that neither BD 1008 nor BD 1063 antagonized the dopamine stimulation elicited by cocaine or the selective sigma-1 receptor agonist PRE-084. lipidmaps.orgcenmed.comwikipedia.org This suggests that the acute dopamine-stimulating effects of cocaine and PRE-084 are likely mediated by mechanisms independent of sigma receptors. lipidmaps.orgcenmed.comwikipedia.org
The following table summarizes the observed effects of various compounds on dopamine levels in the nucleus accumbens shell and the antagonistic action of BD 1008:
| Compound (Agonist) | Maximum Dopamine Increase (% of Baseline) | Antagonized by BD 1008 | Antagonized by BD 1063 | Primary Sigma Receptor Mediation (for antagonism) |
| Cocaine | ~275% | No | No | Not Sigma Receptors |
| DTG | ~150% | Yes | No | Sigma-2 Receptors |
| PRE-084 | ~160% | No | No | Not Sigma Receptors |
Interaction with Dopamine Transporter Ligands
BD 1008's interactions with dopamine transporter (DAT) ligands are particularly relevant in the context of psychostimulant use disorders. The compound, as a non-selective sigma receptor antagonist, has been investigated in combination with DAT inhibitors for its potential to mitigate the effects of psychostimulants like cocaine. nih.govuni.lunih.gov
Research findings indicate that combinations involving BD 1008 and dopamine transporter inhibitors such as methylphenidate (MPD) or WIN 35,428 resulted in a decrease in the maximal self-administration of cocaine. uni.lu Notably, in studies comparing BD 1008 with BD 1063, the combination of methylphenidate and BD 1008 proved more effective in suppressing cocaine consumption, especially in subjects exhibiting higher baseline cocaine consumption levels. nih.govnih.gov This differential efficacy is hypothesized to stem from BD 1008's greater affinity for sigma-2 receptors compared to BD 1063, suggesting that sigma-2 receptor involvement might be more pronounced at higher baseline cocaine intake. nih.gov
BD 1008 has also been shown to attenuate the locomotor stimulant effects induced by cocaine. For instance, a specific dose of BD 1008 significantly reduced cocaine-induced locomotor activity in mice, without producing any effect on locomotor activity when administered alone. wikidoc.orglipidmaps.org
While some sigma receptor ligands can bind to the dopamine transporter, BD 1008 generally exhibits a lower affinity for the DAT when compared to established DAT inhibitors. tocris.com Its reported binding affinity (K_i) for the sigma-1 receptor is 2 ± 1 nM, demonstrating approximately 4 times selectivity over the sigma-2 receptor. wikipedia.org However, it has also been characterized as being less selective among certain tested sigma receptor antagonists, despite maintaining a higher affinity for sigma-1 over sigma-2 receptors. wikipedia.org
The following table summarizes the effects of BD 1008 in combination with dopamine transporter inhibitors on cocaine self-administration and its impact on cocaine-induced locomotor activity:
| Combination/Compound | Effect on Cocaine Self-Administration (when combined with DAT inhibitors) | Effect on Cocaine-Induced Locomotor Activity | Sigma Receptor Selectivity of BD 1008 (K_i σ1; selectivity σ1/σ2) |
| MPD + BD 1008 | Suppressed (more effective than MPD + BD 1063 at higher baseline) nih.govnih.gov | Attenuated | 2 ± 1 nM; ~4x selective over σ2 wikipedia.org |
| WIN 35,428 + BD 1008 | Decreased maximal self-administration uni.lu | Not directly specified in combination | |
| BD 1008 Alone | No effect on locomotor activity wikidoc.orglipidmaps.org | Attenuated cocaine-induced activity wikidoc.orglipidmaps.org |
Cellular and Signaling Pathway Research of Bd 1008
Influence on Intracellular Signaling Cascades
BD 1008's interaction with the sigma-1 receptor indirectly influences a range of intracellular signaling cascades, primarily by modulating the activity of its target receptor and, in some cases, through direct interactions with other ion channels.
One notable direct influence of BD 1008 is its inhibitory effect on N-methyl-D-aspartate (NMDA) receptor-activated membrane current responses. Studies conducted in Xenopus oocytes co-expressing various NMDA receptor subunits (NR1a/2A, NR1a/2B, or NR1a/2C) demonstrated that BD 1008 directly inhibited these responses mdpi.comnih.gov. The half-maximal inhibitory concentration (IC50) values varied depending on the specific subunit combination, indicating a direct effect on the receptor channel complex mdpi.comnih.gov.
Table 1: BD 1008 Inhibition of NMDA Receptor Subtypes in Xenopus Oocytes
| NMDA Receptor Subtype | IC50 (µM) mdpi.comnih.gov |
| NR1a/2A | 62 |
| NR1a/2B | 18 |
| NR1a/2C | 120 |
The sigma-1 receptor also modulates various neurotransmitter systems, including glutamatergic, cholinergic, serotonergic, GABAergic, noradrenergic, and dopaminergic pathways nih.gov. Research indicates that BD 1008, as a non-selective σ1/σ2R antagonist, can antagonize the stimulation of dopamine (B1211576) induced by certain sigma receptor agonists like DTG, suggesting a complex interplay potentially involving σ2 receptors in this context researchgate.net. However, it has been noted that BD 1008 exhibits low to negligible affinity for monoamine transporters, opioid, dopamine, and 5-HT receptors directly bioscientifica.com.
While direct studies specifically detailing BD 1008's impact on major kinase pathways such as MAPK (Mitogen-Activated Protein Kinase) or Akt (Protein Kinase B) are not extensively documented, the sigma-1 receptor itself is known to modulate these cascades. Sigma-1 receptor agonists have been shown to influence PLCγ-DAG-PKC, Ras-Raf-MEK-ERK-MAPK, and PI3K-Akt-mTOR-p70S6k signaling pathways researchgate.net. Therefore, as a sigma-1 receptor antagonist, BD 1008 would likely act to prevent or reverse the effects mediated by sigma-1 receptor activation on these downstream signaling pathways.
Modulation of Receptor Dynamics and Conformational Shifts
BD 1008's interaction with sigma receptors involves intricate mechanisms that include allosteric modulation and conformational changes. The compound is characterized by its ability to induce unique allosteric modulation, which involves altering receptor activity through conformational shifts upon binding tandfonline.com. This allosteric mechanism is distinct from simple competitive inhibition at an orthosteric site, allowing for more nuanced control over receptor function frontiersin.org.
The binding kinetics of BD 1008 are described as biphasic, featuring an initial rapid association phase followed by a slower dissociation. This kinetic profile suggests a potential for prolonged receptor engagement, which can influence the duration of its modulatory effects on receptor dynamics tandfonline.com. Furthermore, BD 1008's lipophilicity enhances its membrane permeability, facilitating its effective engagement with intracellular receptors like the sigma-1 receptor tandfonline.com.
The sigma-1 receptor itself functions as a molecular chaperone, primarily located at the MAMs, where it plays a critical role in protein folding and stability researchgate.netmdpi.comnih.govd-nb.info. Upon ligand binding or in response to cellular stress, the sigma-1 receptor can translocate from the ER to other cellular compartments, including the plasma membrane, where it interacts with and modulates the function of various client proteins, ion channels, and G-protein coupled receptors nih.govnih.govnih.gov. As an antagonist, BD 1008 is known to strengthen the association of the sigma-1 receptor with the chaperone protein BiP, thereby inhibiting the dissociation that typically occurs upon agonist binding and preventing subsequent downstream signaling events nih.govfrontiersin.org. This stabilization of the sigma-1 receptor-BiP complex by BD 1008 is a key aspect of its modulatory action on receptor dynamics.
Role in Cellular Homeostasis and Stress Responses
The sigma-1 receptor is a crucial component in maintaining cellular homeostasis and responding to various cellular stressors, and BD 1008, as its antagonist, plays a role in modulating these processes. The sigma-1 receptor, situated at the ER-mitochondria interface (MAMs), is a key mediator under stressful conditions, particularly by modulating inter-organelle Ca2+ signaling and facilitating the passage of stress signals from the ER to the nucleus researchgate.netmdpi.comfrontiersin.orgnih.gov.
In the context of Endoplasmic Reticulum (ER) stress, the sigma-1 receptor participates in the unfolded protein response (UPR) frontiersin.orgnih.gov. ER stress, caused by the accumulation of misfolded proteins, triggers the UPR as an adaptive mechanism to restore protein homeostasis. However, prolonged or severe ER stress can lead to cellular apoptosis researchgate.netwikipedia.org. The sigma-1 receptor is involved in protein quality control and the elimination of misfolded proteins in the ER researchgate.netnih.gov. BD 1008, by antagonizing the sigma-1 receptor, can indirectly influence the UPR and the cell's ability to cope with ER stress.
Mitochondrial function and oxidative stress are also closely linked to sigma-1 receptor activity. Sigma-1 receptors regulate calcium homeostasis, mitochondrial function, and oxidative stress, and can modulate mitochondrial oxidative stress by influencing pathways such as Rac1 and NADPH oxidase signaling researchgate.netmdpi.comfrontiersin.orgnih.gov. The sigma-1 receptor is implicated in mitochondrial metabolic regulation and, under certain conditions, can promote mitochondrial energy depletion and apoptosis tandfonline.com. As a sigma-1 antagonist, BD 1008 would likely counteract these sigma-1 receptor-mediated effects, potentially influencing the cell's response to oxidative damage and energy imbalances.
While direct evidence for BD 1008 inducing apoptosis or autophagy is not available, its established role as a sigma-1 receptor antagonist implies its capacity to modulate these fundamental cellular processes. The sigma-1 receptor itself is known to be involved in apoptosis nih.govtandfonline.com, and its activation can regulate cell survival pathways. Therefore, BD 1008's antagonism of this receptor would logically influence the balance between cell survival and programmed cell death, particularly under conditions of cellular stress.
A significant research finding demonstrating BD 1008's role in mitigating cellular stress responses is its ability to attenuate the behavioral toxicity of cocaine. Studies have shown that pretreatment with BD 1008 can significantly reduce cocaine-induced convulsions and lethality in mice, an effect attributed to its antagonism of sigma receptors researchgate.netnih.govnih.gov. This highlights BD 1008's capacity to interfere with and alleviate cellular dysregulation induced by certain xenobiotics.
Structure Activity Relationship Studies of Bd 1008 Analogs
Design and Synthesis of BD 1008 Derivatives
BD 1008 serves as a foundational scaffold for the design of numerous derivatives, primarily focusing on modifications to the N-alkyl substituents of the ethylamine (B1201723) chain. wikipedia.org Key analogs include BD 1060 (N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)ethylamine), BD 1067 (N-[2-(3,4-dichlorophenyl)ethyl]-N-ethyl-2-(1-pyrrolidinyl)ethylamine), and BD 1052 (N-[2-(3,4-dichlorophenyl)ethyl]-N-allyl-2-(1-pyrrolidinyl)ethylamine). wikipedia.org These compounds represent N-alkyl substituted variations of BD 1008, where the N-methyl group is replaced with hydrogen (BD 1060), an ethyl group (BD 1067), or an allyl group (BD 1052). wikipedia.org
Beyond these specific N-alkyl substitutions, broader classes of BD 1008 derivatives, such as ethylenediamine (B42938) analogs and conformationally restricted compounds, have also been synthesized and characterized. nih.govnih.gov For instance, six novel analogs of BD 1008, designated UMB 98-103, were synthesized for comprehensive receptor binding and behavioral evaluation. nih.gov The general synthetic approach for this class of compounds often involves the preparation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, allowing for systematic exploration of structural requirements for sigma receptor interactions. nih.gov
Evaluation of Analog Binding Affinity and Receptor Selectivity
The binding affinities and receptor selectivity profiles of BD 1008 and its analogs have been rigorously evaluated using radioligand binding assays. BD 1008 itself exhibits high affinity for sigma-1 (σ1) receptors, with a reported Kᵢ value of 2 ± 1 nM, and demonstrates fourfold selectivity over sigma-2 (σ2) receptors, having a Kᵢ of 8 nM for the σ2 subtype. nih.govukwms.ac.id Furthermore, BD 1008 shows low to negligible affinity for a wide range of other receptors and transporters, including monoamine transporters, opioid receptors, N-methyl-D-aspartate (NMDA) receptors, dopamine (B1211576) receptors, and 5-HT receptors. nih.gov
Studies on N-alkyl substituted analogs reveal variations in their binding profiles. BD 1060 and BD 1067 maintain high affinity for sigma receptors, similar to BD 1008. wikipedia.org Specifically, BD 1060 has a Kᵢ of 3 nM for σ1 receptors and 156 nM for σ2 receptors, while BD 1067 shows Kᵢ values of 2 nM for σ1 and 39 nM for σ2 receptors. researchgate.net In contrast, BD 1052 exhibits lower affinity for both sigma subtypes, with Kᵢ values of 662 nM for σ1 and 482 nM for σ2 receptors. uu.nl The UMB series (UMB 98-103) also demonstrated high affinity for σ1 receptors and moderate affinity for σ2 receptors, with minimal interaction with monoamine transporters, opioid, NMDA, dopamine, and 5-HT receptors. nih.gov
Table 1: Binding Affinity (Kᵢ) of BD 1008 and Selected Analogs for Sigma Receptors
| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | σ1/σ2 Selectivity (Fold) | Other Receptor Affinity |
| BD 1008 | 2 ± 1 nih.govukwms.ac.id | 8 nih.gov | 4 nih.govukwms.ac.id | Low/Negligible nih.gov |
| BD 1060 | 3 researchgate.net | 156 researchgate.net | ~52 | Not specified researchgate.net |
| BD 1067 | 2 researchgate.net | 39 researchgate.net | ~19.5 | Not specified researchgate.net |
| BD 1052 | 662 uu.nl | 482 uu.nl | ~0.73 | Not specified uu.nl |
Comparative Behavioral Pharmacology of BD 1008 Analogs
The behavioral pharmacology of BD 1008 and its analogs has been extensively studied, particularly in the context of their effects on cocaine-induced behaviors. BD 1008, BD 1060, and BD 1067 have consistently shown the ability to attenuate cocaine-induced convulsions and lethality in Swiss Webster mice. wikipedia.org This protective effect is primarily attributed to their functional antagonism of sigma receptors. wikipedia.org BD 1008 has also been observed to significantly decrease cocaine-induced locomotor activity. wikipedia.orgumb.edu
In a functional assay of sigma receptor activity, microinjection of BD 1060 and BD 1067 into the rat red nucleus produced antagonist actions that were consistent with their observed effects on cocaine-induced behaviors. wikipedia.orgresearchgate.net Conversely, BD 1052, which exhibited lower sigma receptor affinity and acted as a sigma receptor agonist, worsened the behavioral toxicity induced by cocaine. wikipedia.org This highlights the critical role of the functional profile (agonist vs. antagonist) in mediating the behavioral outcomes.
Further studies with the UMB series (UMB 98-103) confirmed that UMB 100, UMB 101, and UMB 103 significantly attenuated cocaine-induced convulsions and lethality, reinforcing the potential of BD 1008 analogs as leads for reducing cocaine toxicity. nih.gov However, it is noteworthy that while selective sigma receptor antagonists like BD 1008, BD 1047, and BD 1063 effectively block certain cocaine-induced effects (e.g., convulsions, locomotor activity), they generally showed no significant effect on cocaine self-administration in animal models. wikipedia.orgwydawnictwo-tygiel.plnih.gov This contrasts with compounds like rimcazole, which possess affinity for the dopamine transporter (DAT) in addition to sigma receptors, and were found to decrease cocaine self-administration. umb.eduwikipedia.org These findings suggest that the anti-cocaine effects of selective sigma receptor antagonists are primarily mediated through sigma receptor antagonism, particularly for acute toxic effects, rather than direct modulation of cocaine's reinforcing properties related to dopamine uptake.
Table 2: Behavioral Effects of BD 1008 and Selected Analogs on Cocaine-Induced Behaviors
| Compound | Effect on Cocaine-Induced Convulsions/Lethality | Effect on Cocaine-Induced Locomotor Activity | Sigma Receptor Functional Profile |
| BD 1008 | Attenuated wikipedia.org | Attenuated wikipedia.orgumb.edu | Antagonist wikipedia.org |
| BD 1060 | Attenuated wikipedia.org | Not specified in snippets | Antagonist wikipedia.org |
| BD 1067 | Attenuated wikipedia.org | Not specified in snippets | Antagonist wikipedia.org |
| BD 1052 | Worsened wikipedia.org | Not specified in snippets | Agonist wikipedia.org |
| UMB 100 | Attenuated nih.gov | Not specified in snippets | Antagonist (implied) nih.gov |
| UMB 101 | Attenuated nih.gov | Not specified in snippets | Antagonist (implied) nih.gov |
| UMB 103 | Attenuated nih.gov | Not specified in snippets | Antagonist (implied) nih.gov |
Methodologies and Experimental Approaches in Bd 1008 Research
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental for characterizing the affinity and selectivity of BD 1008 for different receptor subtypes, particularly the sigma-1 (σ1) and sigma-2 (σ2) receptors. These assays typically involve incubating cell membranes or tissue homogenates containing the receptors with a radiolabeled ligand and varying concentrations of BD 1008. The displacement of the radioligand by BD 1008 provides a measure of its binding affinity, expressed as a Ki (inhibition constant) value.
BD 1008 is recognized as a potent and selective ligand for sigma receptors. It exhibits high affinity for the σ1 receptor, with reported Ki values around 2 nM, and demonstrates approximately fourfold selectivity over the σ2 receptor, with a Ki value of approximately 8 nM for σ2. nih.govcenmed.com Studies have also utilized radioligands such as 4-[125I]PEMP, showing a high affinity for BD 1008 in guinea pig brain membranes (Ki = 5.06 nM) and in breast cancer and melanoma cells (Ki = 11 nM). nih.gov Other radioligands like [3H]-(+)-3-PPP have also been employed, indicating a Ki of 0.34 nM for BD 1008 against σ1 receptors. tocris.com Comparative studies have shown that BD 1047, another σ1 receptor antagonist, has similar affinity to BD 1008 for σ1 receptors but lower affinity at σ2 receptors. guidetopharmacology.org
Table 1: Binding Affinity (Ki) of BD 1008 for Sigma Receptor Subtypes
| Receptor Subtype | Ki Value (nM) | Reference |
| Sigma-1 (σ1) | 2 | nih.govcenmed.comnih.gov |
| Sigma-2 (σ2) | 8 | nih.govcenmed.com |
| Sigma-1 (σ1) | 0.34 | tocris.com |
In Vivo Microdialysis Techniques for Neurotransmitter Monitoring
In vivo microdialysis is a sophisticated technique used to monitor dynamic changes in extracellular levels of neurotransmitters and other small molecules in specific brain regions of living animals. This method involves implanting a semi-permeable probe into the brain tissue, through which a physiological solution is continuously perfused. Molecules from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed. r-project.org
This technique is crucial for understanding how compounds like BD 1008 modulate neurochemical transmission. It allows for the measurement of basal and stimulated neurotransmitter release, such as dopamine (B1211576), acetylcholine, norepinephrine, and gamma-aminobutyric acid (GABA). r-project.org Research using microdialysis has shown that BD 1008, at a dose of 10 mg/kg intraperitoneally (i.p.), did not immediately affect dopamine (DA) levels in the nucleus accumbens (NAc) shell, although modest decreases (to approximately 75% of basal values) were observed over a two-hour period. guidetopharmacology.org Significantly, BD 1008 has been shown to antagonize the acute effects of the non-selective σ1/σ2 receptor agonist DTG (di-o-tolylguanidine) on DA transmission in the NAc shell, suggesting a role for σ2 receptors in mediating DTG's dopaminergic effects. guidetopharmacology.org However, BD 1008 did not alter the acute stimulation of extracellular DA levels induced by cocaine. guidetopharmacology.org
Behavioral Pharmacological Assays in Animal Models
Behavioral pharmacological assays in animal models are indispensable for evaluating the in vivo effects of BD 1008 on various behaviors, providing insights into its potential therapeutic applications. These models are designed to mimic aspects of human conditions or drug-induced states, allowing for the screening of compounds with antidepressant, antipsychotic, or anti-addictive properties.
Locomotor Activity: BD 1008 has been shown to attenuate stimulant-induced locomotor activity. For instance, in mice, BD 1008 (1 mg/kg) inhibited cocaine-induced locomotor activity. nih.gov This effect is consistent with its role as a sigma receptor antagonist.
Antipsychotic-like Effects: Animal models used to predict antipsychotic activity include the conditioned avoidance response (CAR), assessment of stereotypies, hyperlocomotion, and disruption in prepulse inhibition (PPI) of the startle reflex. While direct studies on BD 1008's antipsychotic effects in these specific models were not detailed, related sigma-1 antagonists like BD 1047 have shown antipsychotic activity in animal models.
Antidepressant-like Effects: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely employed behavioral despair tests to screen for antidepressant-like activity. These tests measure the duration of immobility in rodents when exposed to an inescapable stressful situation, with a reduction in immobility typically indicating antidepressant potential.
Modulation of Drug-Induced Behaviors: BD 1008, along with its N-alkyl substituted analogs BD 1060 and BD 1067, has demonstrated the ability to attenuate cocaine-induced convulsions and lethality in Swiss Webster mice. These protective effects are believed to be mediated through sigma receptor antagonism. This highlights BD 1008's potential in modulating stimulant-induced behavioral toxicities.
Molecular Biology Techniques for Sigma Receptor Studies
Molecular biology techniques are critical for investigating the expression, regulation, and functional interactions of sigma receptors at a cellular and molecular level, providing a deeper understanding of BD 1008's mechanism of action.
Sigma-1 receptors, for example, function as pluripotent chaperone proteins primarily located at the mitochondria-endoplasmic reticulum membrane interfaces. Here, they interact with various client proteins and influence diverse cellular processes, including ion channel activity, G-protein-coupled receptor signaling, lipid transport and metabolism, and neuritogenesis.
Molecular biology approaches employed in sigma receptor research, relevant to BD 1008, include:
Gene and Protein Expression Studies: Techniques such as quantitative real-time polymerase chain reaction (RT-PCR) and Western blotting are used to measure the messenger RNA (mRNA) and protein levels of sigma receptors, respectively. Studies have indicated that the gene expression of sigma receptors can be upregulated in response to severe stress stimuli, such as immobilization or hypoxia.
Investigation of Signaling Pathways: Molecular studies have revealed that the signaling cascade involving sigma receptors is dependent on inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. Silencing of both type 1 and type 2 IP3 receptors has been shown to result in decreased mRNA levels of sigma receptors, indicating a crucial interplay between these molecular components.
Studies on Receptor Regulation and Interaction: Molecular techniques also allow for the investigation of how various factors, including drug administration, can alter sigma receptor expression and their interactions with other cellular proteins. For instance, alterations in fos-related antigen 2 and sigma-1 receptor gene and protein expression have been linked to the development of cocaine-induced behavioral sensitization.
These molecular insights complement pharmacological and behavioral studies, providing a comprehensive understanding of BD 1008's effects within complex biological systems.
Future Directions and Translational Implications of Bd 1008 Research
Elucidating Novel Sigma Receptor-Mediated Pathways
BD 1008 has been instrumental as a research tool for delineating the specific functions of sigma receptor subtypes, σ₁ and σ₂. By acting as a nonselective antagonist, it allows scientists to block the activity of these receptors and observe the resulting physiological or behavioral changes, thereby clarifying the pathways they modulate. nih.gov
Research utilizing BD 1008 has been pivotal in understanding the involvement of sigma receptors in the central nervous system. For instance, studies have employed BD 1008 to investigate the effects of sigma receptor agonists on dopamine (B1211576) (DA) neurotransmission, a critical pathway in the brain's reward system. nih.gov In one study, BD 1008 was used to antagonize the effects of the nonselective σ₁/σ₂ receptor agonist DTG, confirming that DTG-induced dopamine stimulation is mediated by sigma receptors. nih.gov Conversely, the inability of BD 1008 to block the effects of the selective σ₁ receptor agonist PRE-084 suggested the existence of a dopamine-independent reinforcing pathway, highlighting the complexity of sigma receptor signaling. nih.gov This demonstrates how BD 1008 helps to differentiate between receptor subtype actions and uncover previously unknown signaling cascades.
Furthermore, the antagonistic properties of BD 1008 have been crucial in functional assays to confirm that the observed effects of certain drugs are indeed mediated through sigma receptors. By showing that BD 1008 can attenuate the behavioral toxicity of cocaine, researchers have solidified the role of sigma receptors in the stimulant and toxic effects of the substance. nih.gov This process of pharmacological blockade is essential for validating sigma receptors as a target and for mapping their downstream effects.
Potential for Novel Therapeutic Strategies
The insights gained from research involving BD 1008 have significant translational implications, particularly in the development of new therapeutic strategies for substance-abuse disorders. nih.gov The demonstration that BD 1008 and its analogs can counteract the toxic effects of cocaine, such as convulsions and lethality in animal models, points toward a promising avenue for developing medications to treat cocaine overdose and toxicity. nih.govnih.gov
The protective effects of BD 1008 appear to be mediated by its functional antagonism of sigma receptors. nih.gov This finding suggests that targeting sigma receptors with antagonists could be a viable strategy for mitigating the life-threatening consequences of cocaine abuse. researchgate.net The success of BD 1008 in preclinical studies has spurred interest in developing sigma receptor antagonists as a novel class of therapeutics for addiction medicine. These potential medications could work by blocking the reinforcing properties of drugs like cocaine and reducing their harmful physiological impact. nih.gov
The potential applications extend beyond substance abuse. Given that sigma receptors are implicated in a wide range of cellular functions and diseases, including neurological and psychiatric disorders, the therapeutic potential of modulating these receptors is vast. researchgate.netnih.gov The foundational research with BD 1008 provides a strong rationale for exploring sigma receptor-targeted therapies for other conditions where these receptors are known to play a role.
Development of Next-Generation Sigma Receptor Modulators
Research on BD 1008 has directly influenced the design and synthesis of new, more advanced sigma receptor modulators. By studying the structure-activity relationships of BD 1008 and its analogs, scientists can develop next-generation compounds with improved affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov
Studies have focused on creating analogs of BD 1008 by modifying its chemical structure, such as through N-alkyl substitutions. nih.gov This has led to the development of compounds like BD1060 and BD1067, which, like BD 1008, showed efficacy in attenuating cocaine-induced toxicity. nih.gov In contrast, another analog, BD1052, acted as an agonist and exacerbated cocaine's toxic effects, further clarifying the structural requirements for antagonism versus agonism at sigma receptors. nih.gov
The development of novel analogs also aims to achieve greater selectivity for either the σ₁ or σ₂ receptor subtype. For example, a simple, achiral monoamine analog of BD 1008, known as AC 915, was developed as a highly selective ligand for the σ₁ receptor. nih.govresearchgate.net Such selective compounds are invaluable as research tools to isolate the functions of individual receptor subtypes and as potential therapeutics with fewer off-target effects. The table below summarizes the receptor binding affinities of BD 1008 and some of its developed analogs, illustrating the progress in achieving subtype selectivity.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Primary Activity Profile |
|---|---|---|---|
| BD 1008 | High Affinity | Moderate Affinity | Nonselective Antagonist |
| UMB 100 | High Affinity | Moderate Affinity | Antagonist |
| UMB 101 | High Affinity | Moderate Affinity | Antagonist |
| UMB 103 | High Affinity | Moderate Affinity | Antagonist |
| BD1060 | High Affinity | Data Not Specified | Antagonist |
| BD1067 | High Affinity | Data Not Specified | Antagonist |
| BD1052 | High Affinity | Data Not Specified | Agonist |
| AC 915 | High Affinity | Low Affinity (>2000-fold lower than σ₁) | Selective σ₁ Antagonist |
| Compound | Effect on Cocaine-Induced Convulsions & Lethality |
|---|---|
| BD 1008 | Attenuated |
| UMB 100 | Attenuated |
| UMB 101 | Attenuated |
| UMB 103 | Attenuated |
| BD1060 | Attenuated |
| BD1067 | Attenuated |
| BD1052 | Worsened |
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate BD 1008's biochemical mechanisms?
- Methodological Guidance :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope and alignment with gaps in existing literature .
- Avoid overly broad or narrow questions; ensure specificity (e.g., "How does BD 1008 modulate [specific pathway] in [cell type] under [condition]?") .
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses for experimental studies .
Q. What systematic approaches ensure a robust literature review for BD 1008-related studies?
- Methodological Guidance :
- Prioritize primary sources (e.g., peer-reviewed journals, preprints) over secondary summaries to avoid bias .
- Use databases like PubMed or Scopus with advanced search filters (e.g., keywords: BD 1008, [target], [mechanism]) and assess source credibility via citation metrics .
- Document search strategies (e.g., inclusion/exclusion criteria) to enhance transparency and reproducibility .
Q. How should experimental protocols for BD 1008 be designed to ensure reproducibility?
- Methodological Guidance :
- Include detailed descriptions of materials (e.g., BD 1008 synthesis, purity verification), instrumentation (e.g., HPLC settings), and step-by-step procedures in the main text or supplementary files .
- For biological assays, specify controls (e.g., positive/negative, vehicle), sample sizes justified via power analysis, and statistical thresholds (e.g., p < 0.05) .
- Validate methods using established reference compounds or replication of prior experiments .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in BD 1008's reported efficacy across studies?
- Methodological Guidance :
- Conduct iterative analysis by comparing datasets for variables like dosage, experimental models (e.g., in vitro vs. in vivo), and environmental conditions (e.g., pH, temperature) .
- Perform sensitivity analyses to identify outliers or confounding factors (e.g., batch variability in BD 1008 synthesis) .
- Use triangulation (e.g., combining LC-MS, NMR, and bioactivity data) to cross-validate findings .
Q. How can multivariate statistical models elucidate BD 1008's interactions in complex biological systems?
- Methodological Guidance :
- Apply machine learning algorithms (e.g., random forests, PCA) to high-throughput datasets (e.g., transcriptomics, proteomics) to identify non-linear relationships .
- Validate models using holdout datasets or bootstrapping to assess generalizability .
- Collaborate with statisticians to select appropriate tests (e.g., ANCOVA for covariate adjustment) and avoid overfitting .
Q. What ethical and logistical considerations are critical for clinical trials involving BD 1008?
- Methodological Guidance :
- Obtain informed consent with clear disclosure of risks/benefits and ensure participant anonymity in data reporting .
- Design pilot studies to refine protocols (e.g., dosing schedules, biomarker selection) before large-scale trials .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing while respecting intellectual property constraints .
Data Management and Validation
Q. How should researchers address variability in BD 1008's pharmacokinetic data across experimental setups?
- Methodological Guidance :
- Standardize protocols (e.g., uniform cell lines, animal strains) and document environmental variables (e.g., incubation time) .
- Use meta-analysis to aggregate data from multiple studies, applying random-effects models to account for heterogeneity .
- Report raw data alongside processed results in supplementary files to enable independent verification .
Q. What frameworks ensure rigorous validation of BD 1008's novel applications?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
